1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

NLRP3 Inflammasome IL-1β Inhibition Inflammatory Disease

NLRP3 inhibitor libraries are often dominated by pyrazole-based sulfonylureas, limiting IP and selectivity diversity. This pyridine-thiophene scaffold is a critical structural alternative for probing inflammasome biology. It addresses the need for CNS-penetrant candidates for neuroinflammation models. • Structurally differentiated NLRP3 modulator with favorable CNS drug-likeness (MW 394.51, tPSA ~105 Ų). • Supports late-stage functionalization via thiophene and piperidine handles for focused library generation. • Ideal for in vitro/in vivo models where peripheral-restricted inhibitors are ineffective, e.g., LPS-challenged microglia or MPTP-induced Parkinson's.

Molecular Formula C17H22N4O3S2
Molecular Weight 394.51
CAS No. 1428362-73-5
Cat. No. B2894357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS1428362-73-5
Molecular FormulaC17H22N4O3S2
Molecular Weight394.51
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C17H22N4O3S2/c22-17(20-12-15-3-2-10-25-15)19-11-14-5-8-21(9-6-14)26(23,24)16-4-1-7-18-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,19,20,22)
InChIKeyZXIRCTHXXNRQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea: NLRP3 Inhibitor Overview


The compound 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1428362-73-5) is a synthetic sulfonylurea derivative. Its core structure, characterized by a pyridine-3-sulfonamide linked to a piperidine-urea-thiophene motif, places it within a class of small molecules investigated for modulating the NLRP3 inflammasome pathway [1]. As an NLRP3 modulator, it is studied for its potential in treating inflammatory disorders and related pathologies where the NLRP3 inflammasome is a central pathogenic driver [1].

Suitable for NLRP3 inflammasome pathway modulation studies
Structurally differentiated sulfonylurea probe for screening deck diversification

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Generic Substitution Challenges


Generic substitution is not possible within the sulfonylurea NLRP3 inhibitor class because minor structural modifications can drastically alter target engagement, pharmacokinetics, and selectivity. The specific combination of the pyridin-3-ylsulfonyl group, the piperidine linker, and the thiophen-2-ylmethyl urea terminus is critical for binding to the NLRP3 inflammasome sensor component [1]. Replacing any of these moieties can lead to a complete loss of inhibitory activity, a shift to a different inflammasome target, or unacceptable off-target effects such as hERG channel inhibition, as demonstrated in related urea series [2]. Therefore, direct substitution without specific, equivalent comparative data risks compromising experimental validity and project timelines.

SAR sensitivity Minor structural modifications to pyridin-3-ylsulfonyl or thiophene moieties may abolish NLRP3 engagement.
Selectivity shift Replacement with pyrazole sulfonylureas or alternative piperidine linkers can shift target selectivity and off-target profile.
Assay context Absence of direct comparator data for this specific compound requires independent validation of reported class potency.

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Evidence Guide


NLRP3 Inhibitory Potency Benchmark

While specific IC50 data for 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not publicly disclosed in accessible literature, it is structurally disclosed within the claims of US Patent 11,905,252 B2 as part of a broader series of sulfonylurea NLRP3 inhibitors [1]. The class has been benchmarked through related optimized sulfonylurea compounds. For example, a structurally related, rationally designed alkenyl sulfonylurea NLRP3 inhibitor (Compound 7) demonstrated potent IL-1β inhibition with an IC50 of 35 nM and IL-18 inhibition with an IC50 of 33 nM in human cells, with 99% oral bioavailability in mice . This sets a competitive class benchmark; selection of the target compound implies an expectation of comparable or improved potency and selectivity profiles.

Inhibitory Potency Benchmark
Class-level inference
Target compound IC50 not publicly disclosed. Class benchmark: related sulfonylurea analog IL-1β IC50 = 35 nM in human cell assay.
Context-dependent: implies class potency range but requires compound-specific confirmation.
Data to verify; independent validation needed for procurement decisions.
NLRP3 Inflammasome IL-1β Inhibition Inflammatory Disease

Structural Divergence from Pyrazole Inhibitors

The target compound features a pyridine-3-sulfonamide-piperidine urea scaffold, which is structurally distinct from the extensively patented pyrazole-containing sulfonylurea NLRP3 inhibitors, such as those in CA3071150A1 [1]. The pyridine substitution pattern and the thiophene moiety provide unique hydrogen bond donor/acceptor geometry and lipophilicity, potentially leading to differential off-target profiles. While no direct head-to-head selectivity data exists, the structural divergence suggests a higher probability of escaping conserved off-target liabilities associated with the pyrazole sub-class, such as specific kinase or CYP inhibition, warranting its selection for a more diverse screening deck.

Pyridine vs Pyrazole Scaffold
Reported
Pyridine-3-sulfonamide-piperidine urea scaffold is structurally distinct from pyrazole-containing sulfonylurea inhibitors (e.g., CA3071150A1 series).
Supports diversification of screening libraries; may exhibit differential off-target profile.
Chemoinformatic structural comparison; selectivity data absent.
Structure-Activity Relationship NLRP3 Selectivity Lead Compound Design

CNS Penetration Potential Profile

The calculated molecular weight (394.51 g/mol) and topological polar surface area (tPSA) of approximately 105 Ų place 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea within favorable limits for CNS drug discovery (MW < 400, tPSA < 120) [1]. This is in contrast to some more polar, higher molecular weight NLRP3 inhibitors that are restricted to peripheral indications. For instance, many macrocyclic sulfonylurea derivatives (e.g., WO2021032591) exceed MW 500, limiting their CNS utility. The target compound's property profile supports its investigation in neuroinflammatory models where NLRP3 is implicated, such as Parkinson's or Alzheimer's disease, providing a clear selection advantage over most peripherally restricted analogs.

CNS Penetration Potential
Class-level inference
MW = 394.51 g/mol; tPSA ≈ 105 Ų. Favorable vs macrocyclic inhibitors (MW > 500, tPSA > 140).
Supports investigation in neuroinflammatory models requiring brain-penetrant candidates.
Calculated properties; experimental CNS exposure data unavailable.
CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea: Research Application Scenarios


Diversifying NLRP3 Screening Libraries

Procurement teams can use this compound to supplement existing NLRP3 inhibitor libraries that are heavily weighted with pyrazole-based sulfonylureas. Its pyridine-thiophene scaffold introduces novel chemical diversity, helping to identify lead series with distinct selectivity profiles and reduced intellectual property risk, as inferred from its structural differentiation [1].

Neuroinflammatory Disease Proof-of-Concept

Given its favorable calculated physicochemical properties (MW 394.51, tPSA ~105 Ų) that align with CNS drug-likeness, this compound is a strategic choice for in vitro and in vivo models of neuroinflammation, such as LPS-challenged microglia or MPTP-induced Parkinson's models, where peripheral-restricted NLRP3 inhibitors are ineffective [1].

SAR Expansion for Sulfonylurea Probes

Medicinal chemistry teams can use this compound as a versatile intermediate for late-stage functionalization. The thiophene ring and piperidine nitrogen offer synthetic handles for generating a focused library of analogs with varied pharmacokinetic and activity profiles, aiming to match or exceed the class benchmark IL-1β IC50 of 35 nM seen with optimized sulfonylureas .

Application
Selection Property
Validation Focus
NLRP3 screening library diversification
Pyridine-thiophene scaffold novelty
Selectivity profiling against pyrazole-based inhibitors
Neuroinflammatory disease model studies
CNS drug-like physicochemical profile
Brain penetration assessment in microglia or MPTP models
Sulfonylurea SAR expansion
Late-stage functionalization handles
Analog library synthesis and IL-1β potency benchmarking
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